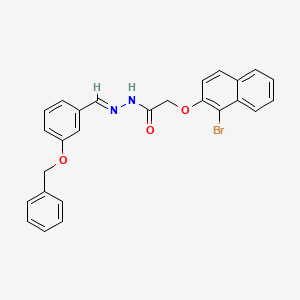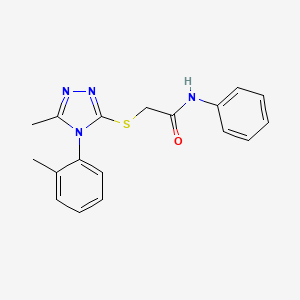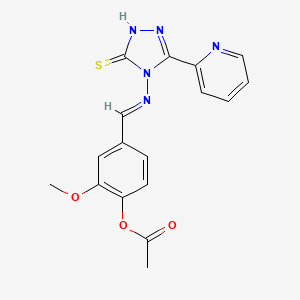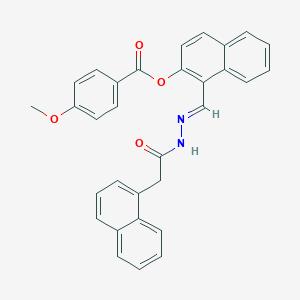![molecular formula C35H40N2O6 B12012948 4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butoxy-2-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(4-butoxy-2-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et d'automatisation pour assurer une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
4-(4-butoxy-2-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en aldéhyde.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxyle donnerait une cétone ou un aldéhyde, tandis que la réduction des groupes carbonyle produirait des alcools.
Applications de la recherche scientifique
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme par lequel 4-(4-butoxy-2-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité et affectant les voies cellulaires. Le mécanisme exact nécessiterait des études détaillées pour être élucidé.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-butoxy-2-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one
- N-(1-(((3-(4-morpholinyl)propyl)amino)carbonyl)-2-(2-thiényl)vinyl)benzamide
- 2-bromo-4-[(3-méthylbenzoyl)oxy]phényl 3-méthylbenzoate
Unicité
4-(4-butoxy-2-méthylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C35H40N2O6 |
|---|---|
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
(4E)-4-[(4-butoxy-2-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C35H40N2O6/c1-3-4-20-42-28-14-15-30(25(2)23-28)33(38)31-32(26-10-8-13-29(24-26)43-27-11-6-5-7-12-27)37(35(40)34(31)39)17-9-16-36-18-21-41-22-19-36/h5-8,10-15,23-24,32,38H,3-4,9,16-22H2,1-2H3/b33-31+ |
Clé InChI |
AMWADMNUOYWRIP-QOSDPKFLSA-N |
SMILES isomérique |
CCCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)C |
SMILES canonique |
CCCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012870.png)






![2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012925.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012943.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012949.png)
